4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE
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Overview
Description
4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE is a complex organic compound that belongs to the class of thiosemicarbazones
Preparation Methods
The synthesis of 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE typically involves the reaction of 4-methylbenzoic acid with 2-ethoxyphenyl hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound can bind to metal ions in enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of ribonucleoside diphosphate reductase, which is crucial for DNA synthesis and cell proliferation.
Comparison with Similar Compounds
4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE can be compared with other thiosemicarbazone derivatives, such as:
- 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl acetate
- 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzoate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4g/mol |
IUPAC Name |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-ethoxyphenyl] 4-methylbenzoate |
InChI |
InChI=1S/C18H19N3O3S/c1-3-23-16-10-13(11-20-21-18(19)25)6-9-15(16)24-17(22)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H3,19,21,25)/b20-11+ |
InChI Key |
WQIDBJFOQQUTKC-RGVLZGJSSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)N)OC(=O)C2=CC=C(C=C2)C |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=S)N)OC(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)N)OC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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